ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pentanamido group and linked via a sulfanyl-acetamido bridge to a benzoate ester. This structure combines lipophilic (pentanamido, benzoate ester) and hydrogen-bonding (acetamido, thiadiazole) moieties, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-3-5-6-14(23)20-17-21-22-18(28-17)27-11-15(24)19-13-9-7-12(8-10-13)16(25)26-4-2/h7-10H,3-6,11H2,1-2H3,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZVWOQSQHUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting dimethylthiourea with iminophosphorane under basic conditions.
Attachment of the Pentanamido Group: The pentanamido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the thiadiazole derivative with a suitable thiol compound under mild conditions.
Final Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the intermediate with ethyl 4-aminobenzoate using standard peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of alkylated thiadiazole derivatives.
Scientific Research Applications
Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
a. N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide ()
- Substituents : Benzylsulfanyl (aromatic) and piperidinyl-acetamide.
- Structural Features :
- Planar thiadiazole ring (r.m.s. deviation 0.082 Å) with syn-oriented S···O hypervalent interaction (2.628 Å).
- Forms centrosymmetric dimers via N–H···N hydrogen bonds.
- Properties : Higher aromaticity from benzylsulfanyl may enhance rigidity and π-π stacking, whereas the piperidine group introduces basicity.
b. Ethyl 4-{2-[(5-(3,4,5-Triethoxybenzamido)-1,3,4-Thiadiazol-2-yl)Sulfanyl]Acetamido}Benzoate (BA96474, )
- Substituents : Triethoxybenzamido (bulky, electron-donating) and benzoate ester.
- Molecular Weight : 574.67 g/mol.
c. Ethyl 4-(2-(5-Pyridin-4-yl-1,3,4-Oxadiazol-2-yl)Sulfanyl)Acetamido)Benzoate (Compound A24, )
- Substituents : 1,3,4-Oxadiazole (oxygen vs. sulfur in thiadiazole) and pyridinyl.
- Properties : Replacement of thiadiazole with oxadiazole alters electronic properties (less polarizable) and may reduce metal-binding capacity.
Physicochemical and Structural Properties
Key Observations :
- Hypervalent S···O interactions (common in thiadiazoles) stabilize molecular conformations, as seen in and BA96474 .
Biological Activity
Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiadiazole ring enhances the pharmacological profile of compounds by improving their interaction with biological targets due to their unique electronic properties and ability to form mesoionic structures that facilitate cellular permeability .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that thiadiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 20 | 20 |
| Bacillus subtilis | 22 | 25 |
| Escherichia coli | 15 | 30 |
| Pseudomonas aeruginosa | 18 | 35 |
| Aspergillus niger | 16 | 40 |
| Candida albicans | 19 | 32 |
Data adapted from various studies on thiadiazole derivatives .
The antimicrobial activity of this compound is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. The mesoionic nature of thiadiazoles allows them to interact effectively with biomolecules such as DNA and proteins, leading to impaired cellular functions and eventual cell death .
Case Studies and Research Findings
- Antibacterial Studies : A series of experiments were conducted where various thiadiazole derivatives were synthesized and tested against common bacterial strains. The results indicated that the presence of halogen substituents on the phenyl ring significantly enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
- Antifungal Activity : In vitro studies demonstrated that the compound also exhibits antifungal properties against pathogens such as Candida albicans. The antifungal efficacy was comparable to standard antifungal agents, suggesting potential therapeutic applications in treating fungal infections .
- Cytotoxicity Assays : Further investigations into the cytotoxic effects of this compound revealed moderate cytotoxicity against cancer cell lines. This suggests a dual role in antimicrobial and anticancer activities, warranting further exploration into its potential as a multifunctional therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
